N-(Triphenylmethyl)glycylglycine
Description
N-(Triphenylmethyl)glycylglycine is a synthetic dipeptide derivative where the amino terminus of glycylglycine (Gly-Gly) is protected by a triphenylmethyl (trityl) group. This modification is commonly employed in peptide synthesis to prevent unwanted reactions at the amino group during coupling steps . The trityl group’s steric bulk enhances solubility in organic solvents and stabilizes intermediates, though it may reduce aqueous solubility.
Properties
CAS No. |
5893-07-2 |
|---|---|
Molecular Formula |
C23H22N2O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[[2-(tritylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C23H22N2O3/c26-21(24-17-22(27)28)16-25-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,25H,16-17H2,(H,24,26)(H,27,28) |
InChI Key |
UMAMUAHGYMAHSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Triphenylmethyl)glycylglycine can be synthesized through the reaction of glycylglycine with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trityl group protecting the amino group of glycylglycine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the trityl protection.
Chemical Reactions Analysis
Types of Reactions
N-(Triphenylmethyl)glycylglycine undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trityl group.
Peptide Bond Formation: It is commonly used in peptide synthesis, where the trityl group protects the amino group during the coupling reactions.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the trityl group.
Pyridine: Acts as a base in the initial synthesis of this compound.
Dicyclohexylcarbodiimide (DCC): Used in peptide coupling reactions.
Major Products Formed
Deprotected Glycylglycine: Formed after removal of the trityl group.
Peptide Chains: Formed during peptide synthesis when this compound is used as a building block.
Scientific Research Applications
N-(Triphenylmethyl)glycylglycine has several applications in scientific research:
Peptide Synthesis: Used as a protected amino acid derivative in the synthesis of peptides and proteins.
Organic Synthesis: Acts as a protective group for amino groups in various organic synthesis reactions.
Biological Studies: Used in studies involving protein interactions and enzyme mechanisms.
Mechanism of Action
The primary mechanism of action of N-(Triphenylmethyl)glycylglycine involves the protection of the amino group by the trityl group. This protection prevents unwanted side reactions during peptide synthesis and other organic reactions. The trityl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Analogues
The following table compares N-(Triphenylmethyl)glycylglycine with key analogues, emphasizing structural features, biological activity, and synthetic efficiency:
Key Comparative Insights
- Biological Activity: BA2’s glycylglycine moiety enhances cytotoxicity against melanoma cells (IC₅₀ ~10 µM) compared to glycine-only analogues, highlighting the importance of dipeptide chain length in drug design . FAPGG’s Gly-Gly sequence is critical for ACE recognition, underscoring enzymatic specificity for dipeptide motifs . The trityl group in this compound and T141 imparts steric hindrance, reducing nonspecific interactions but limiting aqueous solubility .
- Synthetic Efficiency: BA2 and related betulinic acid derivatives achieve >90% yields via carbodiimide-mediated coupling, suggesting robustness for glycine conjugations .
Solubility and Applications :
- FAPGG’s aqueous solubility makes it ideal for enzymatic assays, whereas BA2 and this compound’s organic solubility suits them for synthetic chemistry .
- The trityl group’s lipophilicity may hinder cellular uptake in drug candidates but is advantageous for chromatographic purification in peptide synthesis .
Research Findings and Implications
Glycylglycine Conjugates in Drug Design :
BA2’s superior cytotoxicity over BA3 (glycine conjugate) and BA4 (unmodified betulinic acid) demonstrates that extending peptide chains can enhance bioactivity. This aligns with trends in prodrug design, where peptide linkages improve targeting or stability .- Trityl Group Trade-offs: While the trityl group aids synthetic control, its hydrophobicity may necessitate additional steps (e.g., deprotection) for biomedical applications.
Enzymatic vs. Synthetic Utility : FAPGG and this compound exemplify divergent applications: the former leverages Gly-Gly for enzyme interaction, while the latter uses it as a synthetic building block .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
